molecular formula C16H16O2 B11942852 1,4-Dimethoxy-2-(2-phenylvinyl)benzene

1,4-Dimethoxy-2-(2-phenylvinyl)benzene

Cat. No.: B11942852
M. Wt: 240.30 g/mol
InChI Key: KUPZMZKMMSWRSG-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(2-phenylvinyl)benzene is a substituted aromatic compound featuring a benzene ring with methoxy groups at the 1- and 4-positions and a 2-phenylvinyl substituent at the 2-position.

Structurally, the compound’s methoxy groups contribute to electron-donating effects, while the phenylvinyl substituent may facilitate π-π stacking interactions, making it relevant for molecular docking studies in drug discovery ( highlights similar dimethoxybenzene derivatives as promising drug candidates against Shigella dysenteriae) .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1,4-dimethoxy-2-(2-phenylethenyl)benzene

InChI

InChI=1S/C16H16O2/c1-17-15-10-11-16(18-2)14(12-15)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

KUPZMZKMMSWRSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2-(2-phenylvinyl)benzene can be synthesized through several methods. . The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-(2-phenylvinyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenylvinyl group to a phenylethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a catalyst, such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenylethyl derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

1,4-Dimethoxy-2-(2-phenylvinyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-(2-phenylvinyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming stable intermediates that can further react to produce various products. Its methoxy groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Features/Applications References
1,4-Dimethoxy-2-(2-phenylvinyl)benzene 2-Phenylvinyl C₁₆H₁₆O₂* ~240.30* Conjugated π-system for drug interactions Inferred
1,4-Dimethoxy-2-methyl-5-[(E)-2-nitrovinyl]benzene Methyl and nitrovinyl C₁₁H₁₃NO₄ 223.23 Electron-withdrawing nitro group enhances reactivity
1,4-Dimethoxy-2-(1-methylethyl)benzene Isopropyl C₁₁H₁₆O₂ 180.24 Bulky substituent for steric effects
1,4-Dimethoxy-2-(methylthio)-benzene Methylthio C₉H₁₂O₂S 184.26 Sulfur atom improves polarity
2-tert-Butyl-1,4-dimethoxybenzene tert-Butyl C₁₂H₁₈O₂ 194.27 Hydrophobic tert-butyl group
1,4-Dimethoxy-2-(methoxymethyl)benzene Methoxymethyl C₁₀H₁₄O₃ 182.22 Ether linkage enhances solubility

Key Structural and Functional Differences

Electronic Effects: The 2-phenylvinyl group in the main compound provides extended conjugation, favoring interactions with biological targets (e.g., proteins or enzymes) via π-π stacking .

Steric Effects :

  • Bulky groups like isopropyl () or tert-butyl () may hinder molecular docking by blocking access to active sites, whereas smaller groups (e.g., methylthio in ) minimize steric interference .

Polarity and Solubility :

  • Methylthio () and methoxymethyl () substituents increase polarity, enhancing aqueous solubility compared to hydrophobic groups like tert-butyl .

Biological Activity :

  • identifies 1,4-dimethoxy-2-(2-methylbut-3-en-1-ynyl)benzene as a lead compound for antimicrobial activity, suggesting that unsaturated substituents (e.g., enynyl) improve target binding .
  • The nitrovinyl group in may confer antibacterial or antifungal properties due to nitro’s electrophilic nature .

Data Tables

Table 1: Molecular Properties of Selected 1,4-Dimethoxybenzene Derivatives

Compound Name CAS Number Molecular Weight Substituent Type Key Functional Group
This compound Not available ~240.30 Conjugated alkene Phenylvinyl
1,4-Dimethoxy-2-methyl-5-[(E)-2-nitrovinyl]benzene Not available 223.23 Nitrovinyl NO₂
1,4-Dimethoxy-2-(methylthio)-benzene 2570-42-5 184.26 Thioether SCH₃
2-tert-Butyl-1,4-dimethoxybenzene 21112-37-8 194.27 Alkyl C(CH₃)₃

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